molecular formula C12H16O5 B095482 Benzyl alpha-D-xylopyranoside CAS No. 18403-12-8

Benzyl alpha-D-xylopyranoside

Cat. No. B095482
CAS RN: 18403-12-8
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-KXNHARMFSA-N
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Description

Benzyl α-D-xylopyranoside is a compound extensively employed in the biomedical sector . It exhibits exceptional attributes that render it a promising candidate for therapeutic advancements across diverse ailments . Renowned for its efficacy against drug-resistant bacteria, this compound assumes a pivotal role as an intermediary agent in numerous pharmaceutical syntheses .


Synthesis Analysis

The synthesis of β-xylopyranosides, which includes Benzyl α-D-xylopyranoside, has been a subject of interest due to their numerous applications . General routes for the preparation of β-xylopyranosides involve chemical and enzymatic pathways . For instance, the reaction of benzyl α-D-xylopyranoside with acetic anhydride at room temperature for 2.5 days yielded the crystalline 2,4-diacetate .


Molecular Structure Analysis

The molecular formula of Benzyl α-D-xylopyranoside is C12H16O5 . Its average mass is 240.252 Da and its monoisotopic mass is 240.099777 Da .


Chemical Reactions Analysis

Benzyl α-D-xylopyranoside has been involved in various chemical reactions. For instance, its reaction with acetic anhydride at room temperature for 2.5 days yielded the crystalline 2,4-diacetate .


Physical And Chemical Properties Analysis

Benzyl α-D-xylopyranoside is a compound with the molecular formula C12H16O5 . Its average mass is 240.252 Da and its monoisotopic mass is 240.099777 Da .

Scientific Research Applications

Synthesis of Biomass-Derived Molecules

Benzyl alpha-D-xylopyranoside plays a crucial role in the synthesis of biomass-derived molecules . The β-xylopyranose motif, which is widely distributed in the plant kingdom, is the main constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose . This has led to a renewed interest in β-xylopyranosides, including Benzyl alpha-D-xylopyranoside .

Preparation of β-Xylopyranosides

Benzyl alpha-D-xylopyranoside is used in the preparation of β-xylopyranosides . The preparation process involves chemical and enzymatic pathways, depending on the nature of the glycosidic linkage and the aglycone moiety .

Activators in Biosynthesis of Glycosaminoglycans

β-Xylopyranosides, including Benzyl alpha-D-xylopyranoside, are used as activators in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are macromolecules with important biological functions .

Enzyme Inhibition

Benzyl alpha-D-xylopyranoside is used for enzyme inhibition . This application is particularly important in the field of medicinal chemistry, where enzyme inhibitors are used to treat various diseases .

Use as Surfactants

β-Xylopyranosides, including Benzyl alpha-D-xylopyranoside, are used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .

Acetylation of Benzyl α-D-Xylopyranoside

Benzyl α-D-Xylopyranoside undergoes acetylation with acetic anhydride in the presence of anhydrous sodium acetate at room temperature . This process results in the formation of the crystalline 2,4(1) and 3,4(2) diacetates of benzyl α-D-xylopyranoside along with the 2,3,4-triacetate .

Inhibition of Morphological Transition of C. albicans

Benzyl β-d-xylopyranoside, a derivative of Benzyl α-D-xylopyranoside, has been found to inhibit the morphological transition of C. albicans from yeast-form cells to hyphae . This effectively diminishes the biofilm, making it a potential therapeutic agent against C. albicans infections .

Biofilm Inhibition

Benzyl β-d-xylopyranoside, a derivative of Benzyl α-D-xylopyranoside, has been shown to be effective against biofilm . The minimum biofilm inhibitory concentration (MBIC) for both β-d-xylopyranoside and α-l-fucopyranoside was estimated as 5 mg/mL .

Mechanism of Action

Target of Action

Benzyl alpha-D-xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . It interacts with various enzymes such as Chondroitinase-B , Chondroitinase-AC , Exoglucanase/xylanase , Beta-amylase , Aldose 1-epimerase , Endo-beta-1,4-xylanase , Reducing end xylose-releasing exo-oligoxylanase , Endo-1,4-beta-xylanase A , Hydrolase , Lactase-phlorizin hydrolase , and Endoxylanase .

Mode of Action

The compound interacts with its targets, inducing changes in their function. For instance, it acts as an activator in the biosynthesis of glycosaminoglycans and can inhibit certain enzymes

Biochemical Pathways

Benzyl alpha-D-xylopyranoside affects the biosynthesis of glycosaminoglycans (GAGs) . GAGs are long linear polyanionic carbohydrates consisting of repeating disaccharides, usually attached to a core protein as part of a proteoglycan . They are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .

Pharmacokinetics

It’s known that the compound can be acetylated under certain conditions . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Benzyl alpha-D-xylopyranoside’s action are primarily related to its role in the biosynthesis of glycosaminoglycans . It can induce GAG chain synthesis independently of a proteoglycan core protein . .

Action Environment

The action, efficacy, and stability of Benzyl alpha-D-xylopyranoside can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the compound’s action may be influenced by the biochemical environment within the cell, including the presence of other molecules and enzymes. More research is needed to fully understand how environmental factors influence the action of Benzyl alpha-D-xylopyranoside.

Future Directions

Benzyl α-D-xylopyranoside, due to its exceptional attributes and efficacy against drug-resistant bacteria, is seen as a promising candidate for therapeutic advancements across diverse ailments . Its profound ability to specifically target afflictions positions it as an indispensable asset for researchers and practitioners in the biomedical realm .

properties

IUPAC Name

(2S,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-KXNHARMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl alpha-D-xylopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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